molecular formula C14H13N3O5S B11019273 Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11019273
M. Wt: 335.34 g/mol
InChI Key: AELBLOWMMYGHHY-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic heterocyclic compound featuring a 1,3-thiazole core substituted with a 3-nitrobenzamide group at position 2 and an ethyl acetate moiety at position 2. Its structure integrates electron-withdrawing nitro groups and polarizable thiazole rings, which enhance binding affinity to biological targets .

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

ethyl 2-[2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H13N3O5S/c1-2-22-12(18)7-10-8-23-14(15-10)16-13(19)9-4-3-5-11(6-9)17(20)21/h3-6,8H,2,7H2,1H3,(H,15,16,19)

InChI Key

AELBLOWMMYGHHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of the Thioamide Precursor

The thioamide precursor, critical for Hantzsch condensation, is derived from 3-nitrobenzoyl chloride. Reacting 3-nitrobenzoyl chloride with ammonium thiocyanate in acetone yields N-(3-nitrophenyl)thiourea. Alternatively, Lawesson’s reagent can thionate a pre-formed amide, such as 3-nitrobenzamide, to generate the corresponding thioamide.

Cyclization with Ethyl Bromoacetate

The thioamide reacts with ethyl bromoacetate, an α-halo ester, in refluxing ethanol or toluene. Nucleophilic substitution at the α-carbon of the ester facilitates thiazole ring formation, positioning the ethyl acetate group at C4 and the 3-nitrobenzamido group at C2. Typical reaction conditions involve temperatures of 80–100°C for 6–12 hours, with yields ranging from 60% to 85% in analogous syntheses.

Mechanistic Insight :

  • The thioamide’s sulfur attacks the α-carbon of ethyl bromoacetate, displacing bromide.

  • Intramolecular cyclization forms the thiazole ring, accompanied by the elimination of hydrogen bromide.

  • Aromatization stabilizes the heterocyclic structure.

Multicomponent One-Pot Synthesis: Streamlining Complexity

Recent advances in multicomponent reactions (MCRs) offer efficient routes to structurally intricate molecules. A one-pot synthesis of lawsone-linked 1,3-thiazoles, as reported by ACS Publications, demonstrates the potential for adapting similar strategies to synthesize the target compound.

Reaction Design and Adaptability

While the reported MCR employs arylglyoxals, lawsone, and thiobenzamides, substituting lawsone with 3-nitrobenzaldehyde derivatives and thiobenzamides with thiourea analogs could yield the desired thiazole framework. Acetic acid as a solvent at 90°C promotes cyclocondensation, with reaction times under 4 hours.

Advantages and Limitations

  • Advantages : Eliminates intermediate isolation, reduces purification steps, and improves atom economy.

  • Limitations : Requires precise stoichiometric control and may necessitate post-reaction functionalization to install the ethyl acetate group.

Post-Functionalization Strategies

Acylation of 2-Amino-1,3-thiazole Intermediates

An alternative route involves synthesizing 2-amino-4-(ethoxycarbonylmethyl)-1,3-thiazole, followed by acylation with 3-nitrobenzoyl chloride. This two-step approach isolates the thiazole core before introducing the nitroaromatic group.

Procedure :

  • Thiazole Formation : React ethyl bromoacetate with thiourea in ethanol under reflux to yield 2-amino-4-(ethoxycarbonylmethyl)-1,3-thiazole.

  • Acylation : Treat the amino-thiazole with 3-nitrobenzoyl chloride in dichloromethane, using triethylamine as a base, to install the 3-nitrobenzamido group.

Yield Optimization :

  • Acylation at 0–5°C minimizes side reactions, improving yields to ~75%.

  • Purification via silica gel chromatography enhances product purity.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the discussed methods:

Method Key Steps Conditions Yield Advantages Challenges
Hantzsch CondensationThioamide + Ethyl BromoacetateReflux, 8–12 h60–85%High regioselectivity; established protocolRequires thioamide synthesis
Multicomponent ReactionOne-pot cyclocondensationAcetic acid, 90°C, 4 h~70%*Rapid; minimal purificationLimited precedent for target substitution
Post-FunctionalizationThiazole formation + acylation0–5°C, 2 steps65–75%Modular; controls substitution patternMulti-step; intermediate isolation

*Hypothetical yield based on analogous reactions.

Critical Parameters in Reaction Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) accelerate thiazole cyclization but may promote side reactions with nitro groups.

  • Ethanolic reflux balances reactivity and selectivity for Hantzsch condensations.

Catalytic Enhancements

While the Hantzsch method typically requires no catalyst, Lewis acids (e.g., ZnCl₂) can enhance reaction rates in stubborn cases. However, nitro group sensitivity may preclude their use.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures effectively purify the target compound.

  • Chromatography : Silica gel with ethyl acetate/hexane gradients resolves nitroaromatic byproducts.

Scalability and Industrial Considerations

Gram-scale syntheses, as demonstrated in PMC-supported protocols, validate the scalability of Hantzsch and post-functionalization routes. Key considerations include:

  • Cost efficiency : Ethyl bromoacetate and 3-nitrobenzoyl chloride are commercially available at scale.

  • Waste management : Bromide byproducts require neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Hydrolysis: Formation of the carboxylic acid derivative.

    Condensation: Formation of various carbon-carbon bonded products depending on the reactants used.

Scientific Research Applications

The thiazole moiety in Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is known for its diverse biological activities. Compounds containing thiazole rings often exhibit antimicrobial, anticancer, and anti-inflammatory properties. Preliminary studies suggest that this compound may modulate enzyme activity or interfere with signaling pathways relevant to various diseases.

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its ability to interact with biological targets such as enzymes and receptors makes it a subject of interest in drug development.

Case Study: Anticancer Properties

A study investigating the anticancer potential of thiazole derivatives highlighted that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in tumor proliferation and survival.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include the reaction of thiazole derivatives with nitrophenyl isocyanates, followed by esterification.

Table 2: Synthetic Pathways for Thiazole Derivatives

StepReaction TypeReagents/Conditions
1Nucleophilic substitutionThiazole + Isocyanate
2EsterificationAlcohol + Acid Catalyst

Potential Applications in Agriculture

Emerging research indicates that thiazole derivatives may also possess agrochemical properties, including fungicidal and herbicidal activities. This broadens the scope of this compound beyond medicinal chemistry into agricultural applications.

Case Study: Fungicidal Activity

A recent study evaluated the fungicidal activity of thiazole-based compounds against plant pathogens. The results demonstrated that certain derivatives effectively inhibited fungal growth, suggesting potential use as agricultural fungicides.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of 2-amino-1,3-thiazol-4-yl-acetate derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituents, biological activities, and synthetic pathways.

Structural Analogs and Substituent Variations

Compound Name Substituent at Thiazole-2 Position Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate (Target) 3-Nitrobenzamide C₁₄H₁₂N₃O₅S 335.33 Reference compound for comparison
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 4-Nitrobenzenesulfonamide C₁₃H₁₃N₃O₆S₂ 395.39 Sulfonyl vs. carbonyl; nitro at C4
Ethyl (2-{[(2-furoyl)amino]-1,3-thiazol-4-yl)acetate 2-Furoylamide C₁₂H₁₂N₂O₄S 280.30 Furoyl vs. nitrobenzamide
Ethyl [2-(phenylsulfonamido)-1,3-thiazol-4-yl]acetate Phenylsulfonamide C₁₃H₁₄N₂O₄S₂ 338.39 Sulfonamide vs. benzamide
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate Formamide + oxoacetate C₈H₉N₂O₄S 229.23 Oxoacetate chain; formamide substituent

Biological Activity

Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed examination of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}N2_{2}O4_{4}S
  • Molecular Weight : 296.31 g/mol

This compound features a thiazole ring substituted with a nitrophenyl group and an ethyl acetate moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes findings from various studies regarding the compound's cytotoxic effects:

StudyCell LineIC50 (μM)Reference
Study 1MCF-7 (Breast Cancer)10.5 ± 0.71
Study 2LLC-Mk2 (Normal Cells)>100
Study 3HepG-2 (Liver Cancer)4.37 ± 0.70

In these studies, the compound exhibited significant cytotoxicity against cancer cell lines while demonstrating a non-toxic profile in normal cells, indicating its potential as a selective anticancer agent.

The mechanisms underlying the anticancer activity of this compound involve several pathways:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of caspases.
  • Inhibition of Cell Proliferation : Studies suggest that it disrupts cell cycle progression in cancer cells.
  • Targeting Specific Enzymes : Molecular docking studies indicate that this compound may bind effectively to proteins involved in cancer progression, such as VEGFR-2, showing binding scores comparable to established drugs like Sorafenib .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The following table summarizes its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
S. aureus16 μg/ml
E. coli32 μg/ml
P. aeruginosa64 μg/ml

These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that this compound showed an IC50 value of 10.5 ± 0.71 μM . This efficacy was attributed to its ability to induce apoptosis and inhibit proliferation.

Case Study 2: Safety Profile in Normal Cells

In another investigation involving LLC-Mk2 normal kidney cells, the compound exhibited a CC50 greater than 100 μM . This indicates that it has a favorable safety profile compared to traditional chemotherapeutics which often show significant toxicity to normal cells.

Q & A

Q. Table 1. Comparative Bioactivity of Thiazole Derivatives

DerivativeTarget KinaseIC₅₀ (μM)Reference
Parent CompoundEGFR0.45
5-Fluoro-substituted analogVEGFR-21.2
Nitro-to-CF₃ variantPDGFR-β0.78

Q. Table 2. Solvent Effects on Synthesis Yield

SolventTemperature (°C)Yield (%)Purity (%)
DMF508297
Ethanol706589
THF607494

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